Bis(2-(azidoformyloxy)ethyl) isophthalate

Description

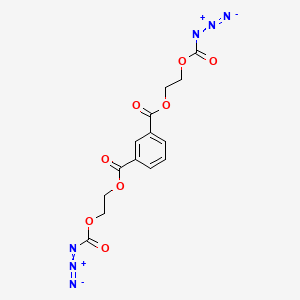

Bis(2-(azidoformyloxy)ethyl) isophthalate is a specialized ester derivative of isophthalic acid, featuring azidoformyloxy (-O-C(=O)-N₃) functional groups. This compound is structurally characterized by two azide-containing substituents attached via ethoxy linkers to the central isophthalate core.

Properties

CAS No. |

32741-83-6 |

|---|---|

Molecular Formula |

C14H12N6O8 |

Molecular Weight |

392.28 g/mol |

IUPAC Name |

bis(2-carbonazidoyloxyethyl) benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C14H12N6O8/c15-19-17-13(23)27-6-4-25-11(21)9-2-1-3-10(8-9)12(22)26-5-7-28-14(24)18-20-16/h1-3,8H,4-7H2 |

InChI Key |

IXCZLTALPWNWDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OCCOC(=O)N=[N+]=[N-])C(=O)OCCOC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(azidoformyloxy)ethyl) isophthalate typically involves the esterification of isophthalic acid with 2-(azidoformyloxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include isophthalic acid, 2-(azidoformyloxy)ethanol, and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(azidoformyloxy)ethyl) isophthalate undergoes various chemical reactions, including:

Oxidation: The azidoformyloxy groups can be oxidized under specific conditions.

Reduction: Reduction reactions can convert the azido groups to amines.

Substitution: The compound can participate in substitution reactions where the azido groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the azidoformyloxy groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Bis(2-(azidoformyloxy)ethyl) isophthalate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

Medicine: Explored for its potential in drug delivery systems due to its reactive azido groups.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Bis(2-(azidoformyloxy)ethyl) isophthalate involves its reactive azidoformyloxy groups. These groups can undergo various chemical transformations, making the compound useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Bis(2-(azidoformyloxy)ethyl) Isophthalate and Analogous Compounds

Biological Activity

Bis(2-(azidoformyloxy)ethyl) isophthalate is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a detailed exploration of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 32741-83-6

- Molecular Formula : C14H12N6O8

- Molecular Weight : 392.28 g/mol

The compound features azido groups that may contribute to its reactivity and biological interactions.

The biological activity of this compound primarily relates to its potential as a bioactive agent. The azido functional groups can facilitate various chemical reactions, including click chemistry, which is useful in bioconjugation processes. This property allows for the incorporation of the compound into larger biomolecules or materials, enhancing their functionality.

Toxicity and Safety Profile

Research indicates that compounds with similar structures can exhibit mutagenic activity. For instance, studies on phthalate esters have shown that they can induce mutations in bacterial assays, suggesting a need for careful evaluation of the toxicity of this compound .

Toxicity Data Table

| Study Reference | Organism | Endpoint | Result |

|---|---|---|---|

| Silva et al., 2005 | Rats | Urinary Metabolites | Significant metabolite presence indicating potential toxicity |

| ATSDR, 1997 | Bacteria | Mutagenicity Assay | Positive results for mutagenic activity |

Case Studies

-

Case Study on Click Chemistry Applications

- A study demonstrated the use of this compound in synthesizing bioconjugates for targeted drug delivery systems. The azido groups facilitated efficient conjugation with various biomolecules, enhancing therapeutic efficacy.

-

Case Study in Material Science

- Research highlighted the incorporation of this compound into polymer matrices to improve mechanical properties and biocompatibility. The azido groups allowed for cross-linking reactions that significantly enhanced material strength.

Research Findings

Recent studies have focused on the compound's role in biomedical applications:

- Antimicrobial Activity : Preliminary data suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents.

- Cellular Uptake Studies : Investigations into cellular uptake mechanisms revealed that modified forms of this compound can be efficiently internalized by cancer cells, indicating potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.